Methyl {[2-(4-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetate
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Overview
Description
Methyl {[2-(4-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetate is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The presence of the triazole and quinazoline moieties in its structure contributes to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[2-(4-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetate typically involves multiple steps. One common method includes the nucleophilic substitution reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Methyl {[2-(4-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or bromine (Br2) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
Methyl {[2-(4-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Its anticancer properties are being explored for potential therapeutic applications.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl {[2-(4-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetate involves its interaction with molecular targets such as DNA and enzymes. It can intercalate into DNA, disrupting its structure and function, which is a common mechanism for its anticancer activity . Additionally, it may inhibit specific enzymes involved in microbial and viral replication, contributing to its antimicrobial and antiviral effects .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
Pyrazolo[3,4-d]pyrimidine: Exhibits anticancer properties and is used as a CDK2 targeting compound.
Uniqueness
Methyl {[2-(4-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetate is unique due to its specific combination of triazole and quinazoline moieties, which confer a distinct set of biological activities. Its ability to intercalate into DNA and inhibit enzymes makes it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C18H13ClN4O2S |
---|---|
Molecular Weight |
384.8 g/mol |
IUPAC Name |
methyl 2-[[2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetate |
InChI |
InChI=1S/C18H13ClN4O2S/c1-25-15(24)10-26-18-20-14-5-3-2-4-13(14)17-21-16(22-23(17)18)11-6-8-12(19)9-7-11/h2-9H,10H2,1H3 |
InChI Key |
MGCYKSOOKYQYIN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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